ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate
Description
The compound ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate is a structurally complex heterocyclic molecule featuring:
- A thiophene core substituted at positions 2 and 2.
- A 4-chlorophenyl group at position 4 of the thiophene ring.
- A propanamido linker at position 2, connecting to a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene system. This tricyclic moiety includes a sulfur atom, a methyl group, an allyl (prop-2-en-1-yl) substituent, and a ketone.
- An ethyl ester at position 3 of the thiophene ring.
Structural analogs, such as thiophene derivatives with chlorophenyl or sulfur-containing groups, have demonstrated antimicrobial and antioxidant activities .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O4S3/c1-4-13-34-28(36)24-20-11-6-17(3)15-22(20)41-27(24)33-30(34)39-14-12-23(35)32-26-25(29(37)38-5-2)21(16-40-26)18-7-9-19(31)10-8-18/h4,7-10,16-17H,1,5-6,11-15H2,2-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMJCUWVLZUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. These steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the propanamido group: This can be done through amide bond formation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Bioactive Comparisons
- Antimicrobial Potential: The 4-chlorophenyl group in the target compound is structurally analogous to chlorinated aromatics in Populus bud extracts, which exhibit antibacterial effects against Staphylococcus aureus .
- Sulfur-Containing Moieties: The tricyclic sulfur-diaza system may enhance binding to cysteine proteases or metalloenzymes, similar to disulfide-rich marine actinomycete metabolites .
- Solubility and Bioavailability: The ethyl ester and propanamido linker in the target compound likely improve solubility compared to non-esterified thiophenes like Compound 21 . However, the bulky tricyclic system may reduce membrane permeability.
Challenges in Characterization
- Structural Complexity : The tricyclic system complicates NMR analysis, as seen in T-2 toxin studies where solid-state NMR was critical for resolving hydrogen-bonding interactions .
- Environmental Stability : Fluorinated or sulfur-rich compounds (e.g., hydrofluoroolefins) often require detailed atmospheric modeling to assess persistence , though this is speculative for the target compound.
Biological Activity
The compound ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the reaction of a suitable precursor containing the thiophene moiety. For example, compounds such as ethyl isothiocyanate may be reacted under specific conditions to yield the target structure. The final product is characterized by its unique functional groups which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains.
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. In vitro studies have demonstrated that derivatives with similar scaffolds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of thiophene derivatives against E. coli and S. aureus. The results indicated that compounds with a similar structure to ethyl 4-(4-chlorophenyl)-2-(3-{...}) had MIC values significantly lower than those of standard antibiotics .
- Investigation of Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key features influencing activity include:
- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Thiophene Ring : Contributes to electron delocalization, enhancing reactivity with biological targets.
- Sulfanyl Group : Plays a pivotal role in interactions with thiol-containing biomolecules.
| Feature | Influence on Activity |
|---|---|
| Chlorophenyl Group | Increases lipophilicity |
| Thiophene Ring | Enhances reactivity |
| Sulfanyl Group | Interacts with biomolecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
